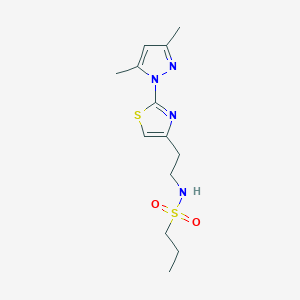

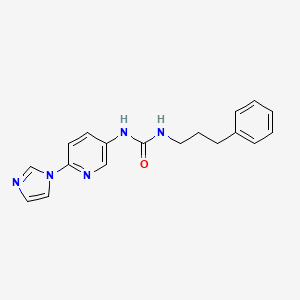

N-(2-(2-(3,5-二甲基-1H-吡唑-1-基)噻唑-4-基)乙基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

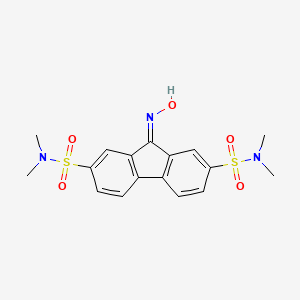

Synthesis and Antibacterial Evaluation

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of finding effective antibacterial agents. The precursor used in these syntheses was ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, which underwent reactions with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity with hydrazine derivatives was investigated, leading to the formation of pyrazole and oxazole derivatives. Some of these compounds demonstrated high antibacterial activity upon testing .

Molecular Structure Analysis

In the context of carbonic anhydrase inhibitors, the molecular structure of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide was analyzed through kinetic and X-ray crystallographic studies. This compound showed potent inhibition of several mammalian carbonic anhydrase isozymes, particularly CA IV, VII, IX, XII, and XIII. The crystal structure of its adduct with hCA II revealed unique interactions that differ significantly from those observed with structurally related aliphatic derivatives. These findings suggest that the compound could be a strong and selective inhibitor for certain isozymes, which is valuable for therapeutic applications .

Chemical Reactions Analysis

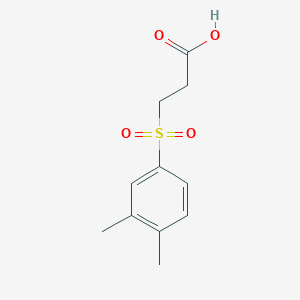

The use of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for the formylation of alcohols and amines was investigated. This catalyst, supported on silica gel, offers a green and versatile approach to formylation using ethyl formate under neat conditions at room temperature. The study highlights the potential of this novel catalyst in organic synthesis, particularly for introducing formyl groups into various substrates .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide" are not directly discussed in the provided papers, the studies do provide insights into the properties of related sulfonamide compounds. For instance, the antibacterial activity of sulfonamido-containing heterocyclic compounds , the inhibitory effects of sulfonamides on carbonic anhydrase isozymes , and the catalytic efficiency of sulfonamide derivatives in organic synthesis all suggest that the compound may exhibit similar characteristics. These could include biological activity, potential for enzyme inhibition, and reactivity in chemical transformations.

科学研究应用

合成与生物活性

抗菌剂: 研究重点关注含有磺酰胺部分的新型杂环化合物的合成,目的是探索它们作为抗菌剂的用途。这一努力导致了具有显着抗菌活性的化合物的产生,证明了此类化学结构在开发新的抗菌解决方案方面的潜力 (Azab, Youssef, & El-Bordany, 2013).

配体合成: 该化学物质已被用于灵活的双(吡唑-1-基)烷烃和相关配体的简便合成。这些配体是通过涉及吡唑的反应制备的,展示了该化合物在为配位化学和催化中的潜在应用创造新型配体方面的效用 (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).

聚合物化合物改性: 在另一项研究中,辐射诱导的水凝胶用包括该化学物质在内的各种胺化合物改性,以形成胺处理的聚合物。这些改性聚合物显示出增强的热稳定性和有希望的抗菌和抗真菌活性,表明它们在医学应用中的效用 (Aly & El-Mohdy, 2015).

抗炎和抗癌剂: 合成了一系列新衍生物并评估了它们的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。这项研究突出了该化合物作为合成具有潜在治疗应用的分子时的前体的作用 (Küçükgüzel et al., 2013).

催化和合成增强

- 催化应用: 该化合物已被用作催化剂,在水性介质中合成各种杂环衍生物,包括 4H-吡喃和吡唑并[1,2-b]酞嗪衍生物。这证明了它在促进多组分反应方面的有效性,符合绿色化学方案 (Khazaei et al., 2015).

未来方向

Pyrazole-based ligands, such as “N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide”, have potential for further developments in catalytic processes relating to catecholase activity . They can also be used in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .

作用机制

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

It’s suggested that similar compounds may interact with their targets through hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of similar compounds .

属性

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S2/c1-4-7-21(18,19)14-6-5-12-9-20-13(15-12)17-11(3)8-10(2)16-17/h8-9,14H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOKTDLBGXSYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)

![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)

![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)